BenchChemオンラインストアへようこそ!

4-Chloroquinazoline-6-carboxylic acid

Medicinal Chemistry Process Chemistry Parallel Synthesis

This dual-functionalized quinazoline intermediate integrates an electrophilic C4 chlorine (SNAr handle) and a C6 carboxylic acid (amide coupling/esterification handle) in a single scaffold. Unlike mono-functional analogs (4-chloroquinazoline or quinazoline-6-carboxylic acid), it enables convergent, parallel derivatization at both positions—eliminating protection/depletion steps and reducing synthetic burden. Its solid form, high thermal stability (bp 355.5°C for methyl ester), and pre-validated antiproliferative activity (A549 IC50 = 2.5 µM) make it an advanced intermediate for kinase inhibitor libraries (EGFR, HER2, VEGFR) and agrochemical lead optimization. Supplied as the methyl ester (CAS 152536-17-9) for robust handling at pilot and manufacturing scales.

Molecular Formula C9H5ClN2O2
Molecular Weight 208.60 g/mol
Cat. No. B13659909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloroquinazoline-6-carboxylic acid
Molecular FormulaC9H5ClN2O2
Molecular Weight208.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)O)C(=NC=N2)Cl
InChIInChI=1S/C9H5ClN2O2/c10-8-6-3-5(9(13)14)1-2-7(6)11-4-12-8/h1-4H,(H,13,14)
InChIKeyWNRDOWNTGKEPAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloroquinazoline-6-carboxylic Acid: A Strategic Quinazoline Building Block for Pharmaceutical and Agrochemical Synthesis


4-Chloroquinazoline-6-carboxylic acid (and its methyl ester, CAS 152536-17-9) is a heterobifunctional quinazoline derivative characterized by a chlorine atom at the 4-position and a carboxylic acid group at the 6-position of the bicyclic quinazoline core . This dual-functionalization pattern renders it a uniquely positioned intermediate: the C4 chlorine serves as an electrophilic handle for nucleophilic aromatic substitution (SNAr) to introduce amines or other substituents at the pyrimidine ring, while the C6 carboxylic acid moiety enables amide coupling, esterification, or further functional group transformations . The quinazoline scaffold is a privileged pharmacophore extensively exploited in kinase inhibitor drug discovery, including FDA-approved agents such as gefitinib, erlotinib, and afatinib [1]. Unlike simpler mono-functionalized quinazoline intermediates, this compound provides orthogonal reactivity at two distinct positions of the heterocyclic core, enabling convergent synthetic strategies that are not achievable with single-reactive-site analogs.

Why 4-Chloroquinazoline-6-carboxylic Acid Cannot Be Replaced by 4-Chloroquinazoline or Quinazoline-6-carboxylic Acid Alone


Attempting to substitute 4-chloroquinazoline-6-carboxylic acid with simpler analogs such as 4-chloroquinazoline (CAS 5190-68-1) or quinazoline-6-carboxylic acid introduces significant synthetic liabilities. 4-Chloroquinazoline lacks the C6 carboxylic acid handle, precluding direct amide coupling or esterification at that position without additional protection/deprotection steps and the introduction of a separate functionalization route [1]. Conversely, quinazoline-6-carboxylic acid lacks the C4 chlorine electrophile, rendering nucleophilic substitution at the 4-position impossible without prior activation (e.g., conversion to a 4-chloro species) [2]. The synthesis of advanced 4,6-disubstituted quinazoline derivatives using mono-functionalized starting materials would require multi-step linear sequences involving protecting group strategies, increasing step count, reducing overall yield, and introducing additional purification burdens. The dual-functionalized scaffold consolidates two orthogonal reactive sites into a single commercial intermediate, enabling parallel or sequential derivatization strategies that are not accessible with the mono-functionalized alternatives [3]. This distinction is particularly critical in medicinal chemistry campaigns where SAR exploration demands efficient, divergent access to diverse substitution patterns at both the 4- and 6-positions.

Quantitative Differentiation Evidence: 4-Chloroquinazoline-6-carboxylic Acid vs. Structural Analogs


Synthetic Step Reduction: One-Pot vs. Multi-Step Functionalization for 4,6-Disubstituted Quinazolines

The target compound enables direct, orthogonal functionalization at both the C4 and C6 positions of the quinazoline core. In a medicinal chemistry campaign targeting kinase inhibitors, the use of 4-chloroquinazoline-6-carboxylic acid permits a two-step sequence (C4 SNAr followed by C6 amide coupling) to access diverse 4,6-disubstituted analogs [1]. In contrast, the use of mono-functionalized 4-chloroquinazoline requires a four-step linear sequence to achieve the same substitution pattern: C4 SNAr, C6 halogenation (if possible) or directed metalation, carboxylation, and finally amide coupling [1]. This represents a 50% reduction in synthetic steps when employing the dual-functionalized scaffold, directly translating to higher throughput in SAR exploration and reduced process mass intensity in scale-up scenarios.

Medicinal Chemistry Process Chemistry Parallel Synthesis

A549 Antiproliferative Activity: Methyl Ester Derivative Potency Benchmark

The methyl ester derivative of the target compound, methyl 4-chloroquinazoline-6-carboxylate, has demonstrated antiproliferative activity against the A549 human lung adenocarcinoma cell line with an IC50 of 2.5 µM . This value falls within the low micromolar range characteristic of active quinazoline-based antiproliferative agents. In the same class, other substituted quinazoline derivatives have been reported with IC50 values ranging from 0.5 µM to >50 µM against A549 cells, with the presence of the C4 chlorine and C6 ester functionality being essential for maintaining this level of activity [1]. Analogs lacking the C6 carboxylate functionality (e.g., simple 4-anilinoquinazolines) show variable and generally reduced activity in this specific cell line context when the C6 position is unsubstituted. The data support that the C6 carboxylic acid functionality, when appropriately derivatized, contributes to the antiproliferative phenotype.

Cancer Research Antiproliferative Activity Cell-Based Assays

Volatility and Purification Profile: Boiling Point and Flash Point Differentiation

The methyl ester of 4-chloroquinazoline-6-carboxylic acid (CAS 152536-17-9) exhibits a boiling point of 355.5°C at 760 mmHg and a flash point of 168.8°C [1]. These thermal properties confer significant operational advantages during purification and scale-up relative to simpler, more volatile quinazoline intermediates. For comparison, 4-chloroquinazoline (CAS 5190-68-1) lacks the C6 ester functionality and exhibits substantially higher volatility with a lower boiling point and flash point, which complicates high-temperature reaction workups and increases flammability risk during industrial processing. The higher boiling point of the 6-carboxylate derivative allows for broader compatibility with high-boiling solvents (e.g., DMF, NMP, DMSO) and elevated-temperature reaction conditions without co-evaporation of the product during solvent removal or distillation steps.

Process Chemistry Purification Physical Properties

Solid-State Handling and Storage Stability Advantage

Methyl 4-chloroquinazoline-6-carboxylate exists as a solid at room temperature with a reported density of 1.392 g/cm³ [1]. This solid-state physical form confers superior handling, storage, and weighing precision compared to liquid quinazoline intermediates such as 4-chloroquinazoline, which are often oils or low-melting solids prone to degradation upon prolonged storage. Solid compounds are less susceptible to oxidative degradation and moisture absorption during routine compound management workflows in medicinal chemistry and high-throughput screening facilities [2]. The solid form also eliminates the need for specialized liquid handling equipment and reduces the risk of spills and contamination during aliquot preparation, directly reducing operational friction in laboratory settings.

Compound Management Stability Storage

Regiochemical Selectivity in Nucleophilic Aromatic Substitution

The C4 chlorine of 4-chloroquinazoline-6-carboxylic acid and its esters undergoes SNAr reactions with amines with high regioselectivity. Studies on 4-chloroquinazolines demonstrate that nucleophilic substitution at the 4-position proceeds with exclusive regioselectivity over the 2-position, a consequence of the electronic activation provided by the adjacent N1 and N3 nitrogen atoms of the pyrimidine ring [1]. In comparative experiments, the 4-chloro substituent in quinazolines reacts approximately 10- to 50-fold faster than the 2-chloro isomer under identical conditions due to the greater electrophilicity at the 4-position [1]. For the target compound, the presence of the C6 carboxylic acid group further modulates the electronic properties of the quinazoline core, enhancing electrophilicity at C4 through inductive withdrawal while not interfering with the nucleophilic displacement reaction. This regioselective reactivity is not observed in quinoline analogs, where halogen displacement requires more forcing conditions and often yields mixtures of regioisomers.

Synthetic Methodology Reactivity Selectivity

Definitive Application Scenarios Where 4-Chloroquinazoline-6-carboxylic Acid Delivers Maximum Value


Kinase Inhibitor SAR Campaigns Requiring Divergent 4,6-Disubstitution

In medicinal chemistry programs targeting the ATP-binding pocket of kinases (EGFR, HER2, VEGFR, c-Met), the 4-position typically requires an aniline or heteroaryl amine substituent for hinge-binding interactions, while the 6-position often benefits from solubilizing amide or ether moieties to modulate physicochemical properties [1]. 4-Chloroquinazoline-6-carboxylic acid provides simultaneous access to both vectors: SNAr with diverse amines installs the 4-substituent, followed by HATU- or EDCI-mediated amide coupling at C6 to generate libraries of dual-functionalized analogs. This convergent strategy enables parallel synthesis of 100+ compound libraries with minimal purification, directly addressing the high-throughput needs of hit-to-lead optimization [1].

Process Development for Late-Stage Functionalization of Advanced Intermediates

In process chemistry settings where a quinazoline core bearing a pre-installed C6 carboxylic acid is required for late-stage diversification, 4-chloroquinazoline-6-carboxylic acid serves as an ideal advanced intermediate. Its solid physical form and high boiling point (355.5°C at 760 mmHg for the methyl ester) [2] enable robust handling at pilot and manufacturing scales. The compound can be incorporated into convergent synthetic sequences where the C4 amine is introduced early to generate a common intermediate, followed by C6 amide diversification in the final step to produce multiple clinical candidates or backup series from a single late-stage intermediate.

Anticancer Agent Discovery Leveraging Low Micromolar Antiproliferative Activity

The demonstrated antiproliferative activity of methyl 4-chloroquinazoline-6-carboxylate against A549 lung adenocarcinoma cells (IC50 = 2.5 µM) establishes this scaffold as a validated starting point for anticancer drug discovery programs. The C6 carboxylic acid functionality provides a synthetic handle for installing diverse moieties (amides, esters, hydrazides) to optimize potency, selectivity, and ADME properties. This scaffold is particularly suited for academic and biotech laboratories pursuing target-agnostic phenotypic screening or target-based kinase inhibitor discovery where a pre-validated quinazoline core with tunable substitution is required.

Agrochemical Intermediate Synthesis Requiring 4-Aminoquinazoline Derivatives

The quinazoline scaffold has documented applications in fungicide and pesticide development, with recent studies demonstrating the fungicidal activity of quinazolin-6-ylcarboxylate derivatives against Botrytis cinerea and other agricultural pathogens [3]. 4-Chloroquinazoline-6-carboxylic acid provides a direct synthetic entry to 4-aminoquinazoline-6-carboxylates, a structural class that has shown promising activity in agrochemical screens. The orthogonal reactivity enables the parallel exploration of both the 4-amino pharmacophore and the 6-carboxylate-derived functionality, accelerating the identification of potent, selective agrochemical leads with favorable environmental profiles.

Quote Request

Request a Quote for 4-Chloroquinazoline-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.